molecular formula C10H10ClN B11909973 6-Chloro-2,3-dimethyl-1H-indole

6-Chloro-2,3-dimethyl-1H-indole

Cat. No.: B11909973
M. Wt: 179.64 g/mol
InChI Key: DZWIXLXYIMOEPC-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chloro substituent at the 6th position and two methyl groups at the 2nd and 3rd positions on the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 6-chlorophenylhydrazine and 2,3-dimethylcyclohexanone. The reaction typically requires a strong acid like methanesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the chloro substituent or reduce the indole ring to form indolines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles.

Scientific Research Applications

6-Chloro-2,3-dimethyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.

    Medicine: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-1H-indole involves its interaction with various molecular targets. In biological systems, indole derivatives can bind to receptors and enzymes, modulating their activity. The chloro and methyl substituents may influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1H-indole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    6-Bromo-2,3-dimethyl-1H-indole: Similar structure but with a bromo substituent instead of chloro, which can influence its chemical properties.

    6-Chloro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness

6-Chloro-2,3-dimethyl-1H-indole is unique due to the specific combination of chloro and methyl substituents, which confer distinct chemical and biological properties. This combination can enhance its reactivity in certain chemical reactions and its potential as a therapeutic agent.

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-1H-indole

InChI

InChI=1S/C10H10ClN/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5,12H,1-2H3

InChI Key

DZWIXLXYIMOEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)Cl)C

Origin of Product

United States

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